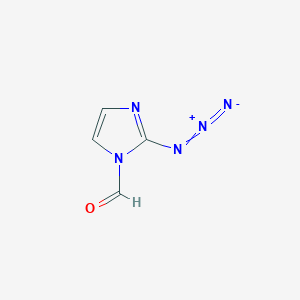

2-Azido-1H-imidazole-1-carbaldehyde

Description

2-Azido-1H-imidazole-1-carbaldehyde (molecular formula C₄H₃N₅O, molecular weight 137.09 g/mol) is an imidazole derivative featuring an azido (-N₃) group at position 2 and an aldehyde (-CHO) group at position 1. This compound is notable for its high reactivity due to the electron-withdrawing azide moiety, which facilitates applications in click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) and bioconjugation. Its instability, however, requires careful handling, as azides can decompose exothermically under certain conditions.

Properties

CAS No. |

62705-61-7 |

|---|---|

Molecular Formula |

C4H3N5O |

Molecular Weight |

137.10 g/mol |

IUPAC Name |

2-azidoimidazole-1-carbaldehyde |

InChI |

InChI=1S/C4H3N5O/c5-8-7-4-6-1-2-9(4)3-10/h1-3H |

InChI Key |

VYOTZTJNPSAKTE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CN(C(=N1)N=[N+]=[N-])C=O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azido-1H-imidazole-1-carbaldehyde typically involves the introduction of an azido group to an imidazole derivative. One common method is the reaction of 2-imidazolecarboxaldehyde with sodium azide under suitable conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .

Industrial Production Methods

While specific industrial production methods for 2-Azido-1H-imidazole-1-carbaldehyde are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-Azido-1H-imidazole-1-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: The azido group can participate in substitution reactions, forming new compounds with different functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)

Substitution: Sodium azide (NaN₃) in dimethylformamide (DMF)

Major Products Formed

Oxidation: 2-Imidazolecarboxylic acid

Reduction: 2-Amino-1H-imidazole-1-carbaldehyde

Substitution: Various substituted imidazole derivatives depending on the reactants used

Scientific Research Applications

2-Azido-1H-imidazole-1-carbaldehyde has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.

Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its reactivity and functional groups.

Mechanism of Action

The mechanism of action of 2-Azido-1H-imidazole-1-carbaldehyde involves its reactivity with various biological and chemical targets. The azido group can participate in click chemistry reactions, forming stable triazole linkages with alkynes. The aldehyde group can form Schiff bases with amines, which are important in biochemical processes. These reactions allow the compound to interact with and modify biological molecules, making it useful in drug development and biochemical research.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares 2-Azido-1H-imidazole-1-carbaldehyde with two structurally related imidazole derivatives: 1-Benzyl-1H-imidazole-2-carboxylic acid (CAS 16042-26-5) and 1H-Imidazole-2-carbaldehyde (CAS 10111-08-7) .

Reactivity and Stability

- Azide vs. Carboxylic Acid : The azide group in 2-Azido-1H-imidazole-1-carbaldehyde confers higher reactivity compared to the carboxylic acid group in 1-Benzyl-1H-imidazole-2-carboxylic acid. This makes the former suitable for rapid conjugation reactions but necessitates stringent safety protocols .

- Aldehyde Position : The aldehyde group at position 1 in 2-Azido-1H-imidazole-1-carbaldehyde may sterically hinder nucleophilic attacks compared to the aldehyde at position 2 in 1H-Imidazole-2-carbaldehyde, altering its reactivity in cross-coupling reactions .

Physicochemical Properties

- Solubility : The benzyl group in 1-Benzyl-1H-imidazole-2-carboxylic acid enhances lipophilicity, while the polar azide and aldehyde groups in 2-Azido-1H-imidazole-1-carbaldehyde increase its solubility in polar aprotic solvents (e.g., DMSO).

- Thermal Stability : Azido compounds like 2-Azido-1H-imidazole-1-carbaldehyde are thermally labile, whereas 1H-Imidazole-2-carbaldehyde is more stable under ambient conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.